molecular formula C8H9N3 B1396053 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine CAS No. 936243-44-6

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

货号: B1396053
CAS 编号: 936243-44-6
分子量: 147.18 g/mol
InChI 键: NEHBOXJWQVLSLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry, belonging to the 7-azaindole (pyrrolopyridine) class of heterocycles. This scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere for purines and other aromatic heterocycles, which allows it to interact effectively with the ATP-binding sites of various kinase targets . As a key synthetic intermediate, it is used to develop novel small-molecule inhibitors for challenging therapeutic areas. Recent research highlights the value of the 1H-pyrrolo[2,3-b]pyridine core in designing potent inhibitors for oncology targets. This includes the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML) , Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy , and inhibitors targeting the V600E mutant form of BRAF for melanoma and other cancers . Furthermore, this scaffold has been successfully explored in the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors, which are relevant for treating inflammatory diseases and central nervous system (CNS) disorders . The compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, utilizing appropriate safety procedures.

属性

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHBOXJWQVLSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269564
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936243-44-6
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936243-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclocondensation of Aminopyrrole Derivatives with Active Methylene Compounds

One effective approach involves a cyclocondensation reaction between substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acidic media (acetic acid with catalytic hydrochloric acid). This method yields substituted pyrrolo[2,3-b]pyridines, including 2-methyl derivatives, through ring closure and functional group transformations.

Step Reagents & Conditions Outcome
1 2-Amino-1H-pyrrole-3-carbonitrile + Acetylacetone Reflux in acetic acid + catalytic HCl, 4 h Formation of 2-methyl-pyrrolo[2,3-b]pyridine core
2 Purification Silica gel column chromatography Isolation of pure pyrrolo[2,3-b]pyridine derivatives

This method benefits from simplicity, mild reaction conditions, and good yields. The use of active methylene compounds allows for structural diversity at the 3-position, including amine substitution.

Cross-Coupling Reactions: Suzuki–Miyaura and Buchwald–Hartwig Amination

A more modern and versatile approach employs palladium-catalyzed cross-coupling reactions on halogenated pyrrolopyridine intermediates. The key sequence involves:

This method requires careful masking of sensitive groups such as hydroxyls and pyrroles to prevent side reactions. The final step often involves deprotection of protecting groups (e.g., trimethylsilylethoxymethyl (SEM)) under acidic and basic conditions to release the free amine.

Step Reagents & Conditions Notes
1 2-Iodo-4-chloropyrrolopyridine + Arylboronic acid + Pd catalyst Suzuki–Miyaura coupling, selective at C-2
2 Buchwald–Hartwig amination with secondary amine + Pd catalyst C-N bond formation at C-3 or C-4
3 SEM deprotection with trifluoroacetic acid (TFA) + base Releases free amine, careful to avoid side products

Detailed Reaction Conditions and Catalysts

Method Catalyst System Solvent Temperature Time Notes
Cyclocondensation None (acid catalyzed) Acetic acid Reflux ~4 hours Acidic conditions, mild heating
Suzuki–Miyaura Cross-Coupling Pd(PPh3)4 or Pd2(dba)3 + base Toluene, dioxane, or tert-butanol 80–100 °C Overnight Requires arylboronic acids, base
Buchwald–Hartwig Amination Pd2(dba)3 + XPhos/tBu-XPhos tert-butanol 75–100 °C Overnight Amination with primary/secondary amines

Purification and Characterization

Purification typically involves silica gel column chromatography using gradients of ethyl acetate/hexanes or methanol/dichloromethane. Characterization is confirmed by:

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Cyclocondensation with active methylene compounds Acid-catalyzed ring closure of amino-pyrrole derivatives Simple, mild conditions, good yields Limited to specific substituents
Suzuki–Miyaura + Buchwald–Hartwig sequence Pd-catalyzed cross-couplings on halogenated intermediates High chemoselectivity, modular synthesis Requires protecting groups and careful deprotection
Palladium-catalyzed amination of aminopyrazoles Use of Pd2(dba)3 and XPhos ligands in tert-butanol Efficient amination, broad substrate scope Requires expensive catalysts

Research Findings and Optimization Notes

  • Protecting Group Strategies : Masking hydroxyl and pyrrole NH groups with SEM or tosyl groups is crucial to prevent side reactions during cross-coupling and amination steps.
  • Deprotection Challenges : SEM deprotection can release formaldehyde, causing side products such as tricyclic azaindoles; thus, careful control of acidic and basic conditions is necessary.
  • Catalyst Loading and Ligand Choice : Using Pd2(dba)3 with XPhos or tBu-XPhos ligands at low catalyst loadings (2 mol%) balances activity and cost.
  • Reaction Atmosphere : Degassing and inert atmosphere (argon or nitrogen) prevent catalyst deactivation and improve yields.
  • Purification : Column chromatography remains standard, but industrial scale-up may use continuous flow chemistry and crystallization for efficiency.

化学反应分析

Types of Reactions

2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

科学研究应用

Cancer Therapy

The compound has shown promising results as a potential treatment for various cancers through its action on fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in several tumors, making FGFRs attractive targets for cancer therapy.

  • Biological Evaluation : A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, have been evaluated for their inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent activity against these receptors .
  • Mechanism of Action : The compound inhibits the proliferation of breast cancer cells and induces apoptosis. It also significantly reduces cell migration and invasion, suggesting its potential as a lead compound for further optimization in cancer therapies .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of specific kinases involved in various physiological processes.

  • SGK-1 Kinase Inhibition : Research indicates that this compound can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a crucial role in mediating aldosterone-induced sodium retention in renal and cardiovascular diseases. By inhibiting SGK-1 activity, the compound may offer therapeutic benefits for conditions like hypertension and chronic kidney disease .

Neurological Disorders

The pharmacological profile of this compound also includes potential applications in treating neurological disorders.

  • Anticonvulsant Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine possess anticonvulsant properties. The structural features that contribute to this activity make it a candidate for further investigation in the context of epilepsy and other seizure disorders .

Pharmacological Properties

The pharmacological characteristics of this compound derivatives include:

Property Description
AnticancerEffective against various cancer cell lines
AnticonvulsantPotential use in seizure management
Anti-inflammatoryMay reduce inflammation in various models
AntimicrobialExhibits activity against certain bacterial strains

Synthesis and Structural Modifications

The synthesis of this compound involves cyclo-condensation reactions with various substrates to produce derivatives with enhanced biological activities. The structural modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds.

作用机制

The mechanism of action of 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) . The pathways involved often include the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
  • Structure : Bromine at position 4, amine at position 3 (C₇H₆BrN₃, MW 212.05).
  • Properties : Bromine’s electron-withdrawing nature reduces electron density on the aromatic system, increasing susceptibility to nucleophilic substitution. Predicted density: 1.867 g/cm³; pKa: 13.63 ().
  • Applications : Serves as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s leaving-group capability .
N-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
  • Structure : Phenyl group at position 3 (C₁₃H₁₁N₃, MW 209.25).
  • Reduced solubility compared to methyl-substituted analogs.
  • Applications: Potential in drug design for targeting aromatic-rich binding pockets (e.g., kinase ATP sites) .
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine
  • Structure : Chlorine at position 4 (C₇H₆ClN₃, MW 167.60).
  • Properties : Chlorine’s electronegativity increases acidity of the amine group (pKa ~12–13). Higher reactivity in SNAr reactions compared to methyl derivatives .

Functional Group Modifications

2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride
  • Structure : Ethylamine side chain at position 3 (C₁₀H₁₄ClN₃, MW 219.69).
  • Properties: The basic amine in the side chain increases water solubility (as hydrochloride salt).
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine
  • Structure : Methyl groups at positions 4 and 6 (C₉H₁₁N₃, MW 161.21).
  • Properties: Increased lipophilicity (logP ~1.8) compared to mono-methyl analogs. Steric effects may reduce planarity, altering binding to flat enzymatic pockets .

Positional Isomerism

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
  • Structure : Methyl at position 1 (vs. position 2 in the target compound).
  • Properties : Altered electronic environment due to proximity of methyl to the pyrrole nitrogen. May exhibit weaker basicity of the amine group compared to the 2-methyl isomer .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula MW Key Properties/Applications References
2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine Methyl (C2), amine (C3) C₈H₉N₃ 147.18 Lipophilic scaffold for kinase inhibitors
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Br (C4), amine (C3) C₇H₆BrN₃ 212.05 Cross-coupling intermediate
N-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine Phenyl (C3) C₁₃H₁₁N₃ 209.25 Aromatic interaction enhancer
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine Methyl (C4, C6) C₉H₁₁N₃ 161.21 Increased steric hindrance
2-{1-Methyl-pyrrolo...}ethan-1-amine HCl Ethylamine (C3) C₁₀H₁₄ClN₃ 219.69 Improved solubility and H-bonding

生物活性

Overview

2-Methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Characterized by a fused pyrrole and pyridine ring system, this compound demonstrates unique chemical and biological properties that make it a candidate for drug development.

Enzyme Interactions

This compound has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cellular processes such as growth, differentiation, and angiogenesis. The inhibition of FGFRs by this compound disrupts the downstream signaling pathways that promote tumor cell survival and proliferation.

Cellular Effects

In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including SW620 (colon cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis and inhibits cell growth effectively, demonstrating its potential as an anticancer agent.

The molecular mechanisms underlying the biological activity of this compound involve:

  • Binding to FGFRs : The compound binds to the active sites of FGFRs, inhibiting their kinase activity.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Stability and Degradation : Laboratory studies indicate that while the compound is stable under standard conditions, prolonged exposure may lead to degradation of its activity over time.

Dosage Effects in Animal Models

Animal model studies have demonstrated that the effects of this compound are dose-dependent. Lower doses effectively inhibit tumor growth without significant toxicity, suggesting a favorable therapeutic index for its use in cancer treatment.

Metabolic Pathways

The compound undergoes biotransformation primarily in the liver, facilitated by cytochrome P450 enzymes. This metabolic pathway is crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Due to its relatively small size and lipophilic characteristics, this compound can diffuse across cell membranes. Its distribution within cells primarily occurs in the cytoplasm where it interacts with various enzymes and signaling proteins essential for its biological activity.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundAntiproliferative< 10
1H-Pyrrolo[2,3-b]pyridine-Moderate activity> 20
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-Antitumor< 15

The table illustrates that this compound exhibits superior biological activity compared to structurally similar compounds due to its specific substitution pattern which enhances interaction with molecular targets involved in cancer progression.

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various pyridine derivatives on human cancer cell lines. The results indicated that compounds with methyl substitutions significantly reduced IC50 values compared to those without such modifications. For instance, derivatives with methyl groups showed IC50 values ranging from 0.0046 µM to 9.0 µM against MDA-MB-231 cells, indicating enhanced potency due to structural modifications similar to those found in this compound .

In Vivo Efficacy

In vivo studies utilizing xenograft models have demonstrated that treatment with this compound leads to significant tumor reduction compared to controls. These findings support the compound's potential as a therapeutic agent in clinical settings for cancer treatment .

常见问题

Basic Research Questions

Q. What synthetic methodologies are currently established for 2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis often involves multi-step reactions, including cyclization and functionalization of pyrrolopyridine cores. For example, intermediates like 6-bromo-1H-pyrazolo[4,3-b]pyridine (EN300-206940) are used in coupling reactions . Optimization may include:

  • Catalyst Selection : Palladium-based catalysts for cross-coupling reactions to introduce substituents.
  • Temperature Control : Maintaining 80–100°C during cyclization steps to minimize side products.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ( ) .

Q. What analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include pyrrole NH (~11.8–12.4 ppm in DMSO-d6) and methyl protons (~2.5 ppm) .
  • IR Spectroscopy : Peaks at ~3368 cm⁻¹ (N-H stretch) and ~1579 cm⁻¹ (aromatic C=C) confirm core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 239.106 for analogs) validate molecular weight .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Exposure Mitigation : Limit handling time and implement spill containment kits.
  • First Aid : Immediate flushing with water for eye/skin exposure () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer or neuropharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine ring to improve binding to PARP-1 (as seen in 7-azaindole analogs) .
  • Bioisosteric Replacement : Replace amide groups with pyrazolo[4,3-b]pyridine moieties (e.g., VU0418506 for mGlu4 modulation) .
  • In Silico Screening : Use docking software (AutoDock, Schrödinger) to predict interactions with target proteins like PARP-1 (PDB: 5DSY) .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity; e.g., BLD Pharm’s 97% purity standards) to rule out impurity effects .
  • Assay Standardization : Compare protocols (e.g., cell lines, incubation times) between studies. For instance, PARP-1 inhibition assays in MDA-MB-436 vs. HeLa cells yield divergent results .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to explain in vivo/in vitro discrepancies .

Q. How can computational modeling predict the binding modes of this compound to enzymes like 15-PGDH or mGlu4?

  • Methodological Answer :

  • Molecular Docking : Use SW033291’s thieno[2,3-b]pyridine scaffold (CAS 459147-39-8) as a template for 15-PGDH inhibition studies .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses with mGlu4’s allosteric site .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。